(1-Ethylcyclohexyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

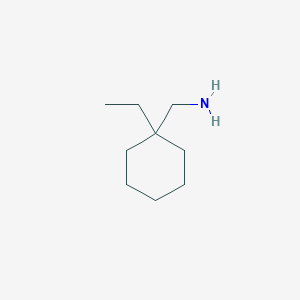

(1-Ethylcyclohexyl)methanamine is an organic compound with the chemical formula C9H19N . It is part of American Elements’s comprehensive catalog of life science products . The compound appears as a liquid .

Molecular Structure Analysis

The molecular weight of (1-Ethylcyclohexyl)methanamine is 141.26 . Its IUPAC name is (1-ethylcyclohexyl)methanamine . The compound’s structure can be represented by the SMILES notation: CCC1(CCCCC1)CN .

Physical And Chemical Properties Analysis

(1-Ethylcyclohexyl)methanamine is a liquid . Other physical and chemical properties such as boiling point and density are not specified .

Scientific Research Applications

Pharmaceutical Research: Antimicrobial Agent

(1-Ethylcyclohexyl)methanamine: has been studied for its potential use as an antimicrobial agent. Its derivative, methenamine, is known to prevent recurrent urinary tract infections (UTIs) by converting to formaldehyde in acidified urine, exhibiting broad antibacterial activity . This application is particularly relevant in the context of increasing antibiotic resistance.

Organic Synthesis: Building Block

In organic chemistry, (1-Ethylcyclohexyl)methanamine serves as a building block for the synthesis of more complex molecules. It’s used in the preparation of various organic compounds due to its reactive amine group, which can undergo a wide range of chemical reactions .

Agricultural Chemistry: Plant Growth Regulation

Research has indicated that derivatives of methanamine can influence plant growth and development. While specific studies on (1-Ethylcyclohexyl)methanamine are not readily available, related compounds have been used to delay vivipary in fruits and suppress pigment accumulation, suggesting potential agricultural applications .

Ethical Considerations in Research

Lastly, it’s important to consider the ethical implications of using chemicals like (1-Ethylcyclohexyl)methanamine in research. Ensuring the integrity of scientific research involves careful consideration of how chemicals are used and the potential impact on human health and the environment .

Safety and Hazards

The compound is classified as dangerous . Hazard statements include H227, H314, and H335 . These codes correspond to the following hazards: flammable liquid, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mechanism of Action

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Pharmacokinetics

, it is likely to be well-absorbed and distributed throughout the body.

Result of Action

, suggesting that (1-Ethylcyclohexyl)methanamine may have similar antimicrobial effects.

Action Environment

The action of (1-Ethylcyclohexyl)methanamine is influenced by the pH of the environment. It is more effective in acidic conditions (pH<6), where it is hydrolyzed to formaldehyde

properties

IUPAC Name |

(1-ethylcyclohexyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-9(8-10)6-4-3-5-7-9/h2-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPQVEJSVQNWMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCC1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Ethylcyclohexyl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373133.png)

![[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1373135.png)